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Compound of Interest

Compound Name: Oseltamivir acid

Cat. No.: B1677507

Oseltamivir Acid Synthesis Technical Support
Center

Welcome to the technical support center for the chemical synthesis of oseltamivir acid. This
resource is designed for researchers, scientists, and drug development professionals to
troubleshoot common issues and find answers to frequently asked questions related to
improving the yield and efficiency of oseltamivir synthesis.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of
oseltamivir, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Azide Substitution Step

e Question: My azide substitution reaction on the mesylated intermediate is resulting in a low
yield and the formation of a significant amount of 1,3-cyclohexadiene byproduct. What could
be the cause and how can | improve the yield?

e Answer: This is a common issue that can arise from the choice of leaving group and reaction
conditions. Using less powerful sulfonate leaving groups like mesylates can lead to
elimination side reactions, especially at elevated temperatures. In one study, using a
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mesylate leaving group resulted in approximately 50% of the 1,3-cyclohexadiene side
product[1].

Troubleshooting Steps:

o Optimize the Leaving Group: Consider using a triflate leaving group instead of a mesylate.
Triflate is a better leaving group and can significantly reduce the amount of elimination
byproduct to around 10%][1].

o Control the Temperature: Ensure the reaction temperature is carefully controlled. While
higher temperatures can accelerate the reaction, they also favor the elimination pathway.
The reaction should be run at the lowest temperature that allows for a reasonable reaction
rate.

o Solvent Choice: The choice of solvent can influence the reaction outcome. Aprotic polar
solvents like DMF are commonly used for SN2 reactions with sodium azide[2]. Ensure the
solvent is anhydrous, as water can lead to undesired side reactions.

Issue 2: Poor Diastereoselectivity in the Michael Reaction (Hayashi Synthesis)

e Question: | am following the Hayashi synthesis route, but the initial asymmetric Michael
reaction is giving a poor mixture of diastereoisomers at the C-5 center. How can | resolve
this?

e Answer: Achieving high diastereoselectivity in the initial Michael reaction is crucial for the
efficiency of the Hayashi synthesis. While the organocatalyst, diphenylprolinol silyl ether, is
designed to control stereochemistry, issues with diastereoselectivity at the nitro-bearing C-5
center can occur[3].

Troubleshooting Steps:

o Epimerization: The undesired diastereoisomer can be epimerized to the desired form. A
successful method involves heating the mixture with toluene thiol and potassium
carbonate[3]. This process also serves to protect the alkene via a Michael addition of the
thiol, which is reversed later in the synthesis[3].
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o Catalyst System Optimization: A refined catalytic system consisting of three components—
diphenylprolinol silyl ether, thiourea, and an acid—has been developed to achieve
excellent diastereo- and enantioselectivities in a rapid asymmetric Michael reaction[4].
Ensure all components of the catalyst system are pure and used in the correct
stoichiometry.

Issue 3: Difficulties with Aziridination and Subsequent Ring-Opening

e Question: The aziridination step in my synthesis requires a large excess of reagents, and the
subsequent regioselective ring-opening of the aziridine is proving to be problematic and
irreproducible. What are some alternative strategies?

e Answer: Challenges in the aziridination and aziridine ring-opening steps are well-
documented in some synthetic routes. For instance, one approach required large excesses
of PhI=NTs and a high catalyst loading for the aziridination, and the subsequent ring-opening
with a Lewis acid was difficult to reproduce[5].

Troubleshooting and Alternative Strategies:

o Alternative Catalysts: While a Cu(IPr)CI catalyst was found to be ineffective for this
specific substrate, exploring other copper or rhodium-based catalysts could be
beneficial[5].

o Alternative Synthetic Plan: Instead of a direct ring-opening to the desired amine, consider
a multi-step sequence. One alternative involves an oxidative opening of the aziridine with
DMSO, followed by further oxidation to an enone. Subsequent selective reduction and
etherification can lead to the oseltamivir backbone[5].

o Lewis Acid Screening: If pursuing the direct ring-opening, a thorough screening of Lewis
acids is recommended. While indium triflate gave some of the desired product, it was
irreproducible. Other Lewis acids like Al(OTf)3 resulted in a nearly quantitative yield of an
intermediate that could potentially be converted to the target via dehydration[5].

Frequently Asked Questions (FAQS)

Q1: What are the main synthetic routes to oseltamivir, and how do they compare in terms of
efficiency?
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Al: Several synthetic pathways to oseltamivir have been developed, with the most notable

being the Roche industrial synthesis, the Hayashi synthesis, and the Shi synthesis. These

routes differ in their starting materials, number of steps, and overall yield.

Metric

Roche Industrial
Synthesis

Hayashi Synthesis

Shi Synthesis

Starting Material

(-)-Shikimic Acid

Diethyl (2E)-2-
(hydroxymethyl)but-2-

(-)-Shikimic Acid

enedioate

Overall Yield ~35%][6] ~57%][6] ~47%[6][7]
3 (in one-pot

Number of Steps 12[6] 8[6][8]

operations)|[6]

Primary Advantages

Established, scalable

industrial process.

High overall yield,
significantly fewer

steps.

Shorter route than the
industrial process with

a good yield.

Primary
Disadvantages

Long synthetic
sequence, use of
potentially explosive

azides.

Use of a specialized

organocatalyst.

Use of azides and

triphenylphosphine.

Q2: Are there azide-free synthetic routes to oseltamivir?

A2: Yes, the use of potentially hazardous azides is a significant concern in large-scale

synthesis. Consequently, azide-free routes have been developed. One such route starts from

diethyl D-tartrate and utilizes an asymmetric aza-Henry reaction and a domino nitro-

Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct the core structure, thus

avoiding the use of azides[8].

Q3: What is the significance of starting from (-)-shikimic acid, and what are the alternatives?

A3: (-)-Shikimic acid has been the traditional starting material for the industrial production of

oseltamivir. Its key advantage is that it possesses the correct stereochemistry, which is carried

through the synthesis. However, the reliance on a natural product, primarily sourced from

Chinese star anise, can be a bottleneck, especially during pandemics[5]. This has spurred
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research into alternative starting materials such as diethyl D-tartrate, which is inexpensive and
abundant, and other approaches that build the cyclohexene ring from acyclic precursors[8][9].

Q4: How can | minimize the number of purification steps in my synthesis?

A4: The Hayashi synthesis is a prime example of a route designed to be "pot-economical,”
significantly reducing the number of intermediate purification steps. This is achieved by
performing multiple transformations in a single reaction vessel ("one-pot" operations)[6]. By
carefully selecting reagents and reaction conditions, subsequent steps can be initiated without
isolating the intermediates, which saves time, resources, and can improve overall yield by
minimizing losses during purification. A time-economical synthesis of oseltamivir has been
reported to be completed in five steps within a single reaction vessel in 60 minutes[4].

Experimental Protocols
Key Experiment: Regioselective Azidation (from (-)-Shikimic Acid Route)

This protocol is a generalized representation based on published literature and should be
adapted and optimized for specific laboratory conditions.

Objective: To introduce the azide group at the C-5 position of the cyclohexene ring via
nucleophilic substitution of a mesylate.

Materials:

Trimesylate intermediate derived from (-)-shikimic acid

Sodium azide (NaNs)

Acetone

Water

Reaction flask equipped with a magnetic stirrer and temperature control

Procedure:
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» Dissolve the trimesylate intermediate in a mixture of acetone and water in the reaction
flask[8].

e Add sodium azide to the solution. The amount of sodium azide should be in stoichiometric
excess to drive the reaction to completion.

« Stir the reaction mixture at a controlled temperature. The optimal temperature should be
determined experimentally to favor substitution over elimination.

» Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
» Upon completion, quench the reaction by adding water.
o Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to obtain the crude product.

 Purify the product by column chromatography to yield the desired azido-dimesylate.
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Caption: Generalized workflow for oseltamivir synthesis from (-)-shikimic acid.
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Caption: Troubleshooting decision tree for low yield in the azide substitution step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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